![molecular formula C16H14ClN3S B2411451 4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione CAS No. 688354-83-8](/img/structure/B2411451.png)
4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione
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Overview
Description
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Both these classes of compounds have been found to possess a wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Imidazole derivatives can also be synthesized through various routes .Molecular Structure Analysis
The molecular structure of quinazoline consists of a benzene ring fused to a pyrimidine ring . Imidazole is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline and imidazole derivatives can undergo a variety of chemical reactions. For instance, quinazoline derivatives can undergo Aza-Diels-Alder reaction . Imidazole derivatives can react with various reagents to form new compounds .Physical And Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including those with chlorophenyl groups, have been extensively researched for their potential antimicrobial properties. A study by Desai et al. (2011) explored the synthesis of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones and evaluated their antibacterial and antifungal activities against various strains. Compounds in this class demonstrated excellent to very good activity against several bacteria strains, showcasing the potential of quinazoline derivatives in developing new antimicrobial agents (Desai, Dodiya, Bhatt, & Kumar, 2011).
Antitubercular Activity
Another significant application of quinazoline derivatives is in the treatment of tuberculosis. Pattan et al. (2006) synthesized N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives and evaluated them for antitubercular activity. The compounds displayed moderate to promising activity against the H 37 Rv strain of Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular medications (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).
Optical and Electronic Properties
The structural and optical properties of quinazoline derivatives are also of interest in materials science, particularly for their applications in organic electronics and photovoltaics. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinazoline derivative thin films. Their findings suggest the potential use of these compounds in fabricating organic-inorganic photodiodes, highlighting the versatile applications of quinazoline derivatives beyond biomedical fields (Zeyada, El-Nahass, & El-Shabaan, 2016).
Analgesic and Anti-inflammatory Properties
Quinazoline derivatives are also investigated for their potential analgesic and anti-inflammatory properties. Dash et al. (2017) designed and synthesized novel quinazoline-4-one/4-thione derivatives, evaluating them for antimicrobial, analgesic, and anti-inflammatory activities. Their research provides insights into the structural modifications that enhance the pharmacological properties of quinazoline derivatives, offering a foundation for developing new therapeutic agents (Dash, Dash, Laloo, & Medhi, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-10-18-15-12-6-2-4-8-14(12)19-16(21)20-15/h1-8H,9-10H2,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXLGRMRJNUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=NC(=S)NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324532 |
Source
|
Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
CAS RN |
688354-83-8 |
Source
|
Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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